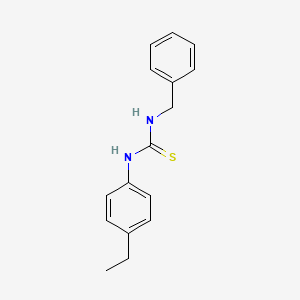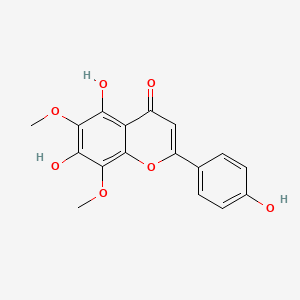
N-(4-ethylphenyl)-5-(2-furanyl)-3-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethylphenyl)-5-(2-furanyl)-3-isoxazolecarboxamide is an aromatic amide.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Computational Validation
- Synthesis and Antibacterial Validation : A study focused on synthesizing various N-(4-bromophenyl)furan-2-carboxamide analogues, including N-(4-ethylphenyl)-5-(2-furanyl)-3-isoxazolecarboxamide. These compounds showed significant in vitro antibacterial activities against drug-resistant bacteria like A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. Computational approaches like docking studies and molecular dynamics simulations validated the active site and molecular interaction stability of these compounds (Siddiqa et al., 2022).
Anticancer and Antileukemic Activities
- Antileukemic Activities : Research on furanyl, pyranyl, and ribosyl derivatives of 4-(3,3-dimethyl-1-triazeno)imidazole-5-carboxamide and 3-(3,3-dimethyl-1-triazeno)pyrazole-4-carboxamide, related to N-(4-ethylphenyl)-5-(2-furanyl)-3-isoxazolecarboxamide, showed promise in antileukemic activity tests against L-1210 leukemia (Earl & Townsend, 1979).
- Anticancer Evaluation : A study synthesized N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, structurally related to N-(4-ethylphenyl)-5-(2-furanyl)-3-isoxazolecarboxamide. These compounds were tested against various cancer cell lines and showed significant anticancer activity, outperforming reference drugs in some cases (Ravinaik et al., 2021).
Herbicidal and Antiprotozoal Effects
- Herbicidal Activity : A series of 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides, closely related to N-(4-ethylphenyl)-5-(2-furanyl)-3-isoxazolecarboxamide, demonstrated significant preemergent and postemergent herbicidal activity against various weeds in greenhouse and field studies (Hamper et al., 1995).
- Antiprotozoal Activities : Another study synthesized dicationic 3,5-diphenylisoxazoles, analogous to N-(4-ethylphenyl)-5-(2-furanyl)-3-isoxazolecarboxamide. These compounds were tested for their antiprotozoal activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, showing promising results in vitro (Patrick et al., 2007).
Neuroprotective and Anticonvulsant Effects
- Neuroprotective Agents : Certain 2-thiazolecarboxamides, structurally similar to N-(4-ethylphenyl)-5-(2-furanyl)-3-isoxazolecarboxamide, demonstrated anti-anoxic activity and potential as cerebral protective agents (Ohkubo et al., 1995).
- Anticonvulsant Action : Research on N-aryl isoxazolecarboxamide compounds showed considerable anticonvulsant activity, suggesting a therapeutic potential for seizure disorders (Lepage et al., 1992).
Eigenschaften
Produktname |
N-(4-ethylphenyl)-5-(2-furanyl)-3-isoxazolecarboxamide |
|---|---|
Molekularformel |
C16H14N2O3 |
Molekulargewicht |
282.29 g/mol |
IUPAC-Name |
N-(4-ethylphenyl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C16H14N2O3/c1-2-11-5-7-12(8-6-11)17-16(19)13-10-15(21-18-13)14-4-3-9-20-14/h3-10H,2H2,1H3,(H,17,19) |
InChI-Schlüssel |
UCQATMAWCAUGQE-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=CO3 |
Kanonische SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-15,16-dihydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylic acid](/img/structure/B1226330.png)
![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B1226333.png)
![4-(5,6-Dimethyl-1-benzimidazolyl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B1226335.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4,5-diphenyl-2-oxazolyl)acetamide](/img/structure/B1226337.png)
![1H-Isoindole-1,3(2H)-dione, 5-amino-2-[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B1226338.png)
![1-[2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethyl]-3-(2,5-dimethylphenyl)-1-(3-pyridinylmethyl)thiourea](/img/structure/B1226339.png)

![4-[4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid](/img/structure/B1226347.png)

![2-[(3Z)-3-(3-acetyl-5-oxo-2-sulfanylideneimidazolidin-4-ylidene)-2-oxoindol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B1226351.png)
![2-[[2-[5-(4-Morpholinylsulfonyl)-2-thiophenyl]-1-oxoethyl]amino]-5-phenyl-3-thiophenecarboxamide](/img/structure/B1226352.png)

